molecular formula C21H17F3N4O4 B2797661 3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2191402-67-0

3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Katalognummer: B2797661
CAS-Nummer: 2191402-67-0
Molekulargewicht: 446.386
InChI-Schlüssel: MAJIJWKRIINSGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C21H17F3N4O4 and its molecular weight is 446.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a tetrahydroquinazoline core with an oxadiazole moiety, which is known for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H17F3N4O4C_{21}H_{17}F_3N_4O_4, with a molecular weight of 446.386 g/mol. The compound features a trifluoromethoxy group and an oxadiazole ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H17F3N4O4C_{21}H_{17}F_3N_4O_4
Molecular Weight446.386 g/mol
IUPAC Name3-propyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-4aH-quinazolin-1-ium-2,4-dione

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds containing the oxadiazole moiety exhibit anti-inflammatory properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness in reducing inflammation without significant genotoxic effects . These findings suggest that 3-propyl derivatives may also possess similar anti-inflammatory capabilities.

Anticancer Potential

In vitro studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. The MTT assay revealed that several derivatives exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and K562 (leukemia) . The presence of the tetrahydroquinazoline structure in this compound may enhance its anticancer activity by interfering with cellular mechanisms involved in tumor growth.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

  • Study on Oxadiazole Derivatives : A study reported that oxadiazole derivatives exhibited significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined for various strains, showing promising results comparable to conventional antibiotics .
  • Cytotoxicity Testing : In another study focusing on similar compounds, cytotoxicity was assessed using the MTT assay across multiple cancer cell lines. Results indicated that certain modifications to the oxadiazole structure could enhance anticancer properties while minimizing toxicity .
  • Genotoxicity Assessment : The genotoxic potential of related compounds was evaluated through Ames tests and SOS Chromotests. Results showed no significant mutagenic activity for certain derivatives, suggesting a safer profile for therapeutic applications .

Eigenschaften

IUPAC Name

3-propyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N4O4/c1-2-11-27-19(29)15-5-3-4-6-16(15)28(20(27)30)12-17-25-18(26-32-17)13-7-9-14(10-8-13)31-21(22,23)24/h3-10,15H,2,11-12H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFYAMFEHAWTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N4O4+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.